2-(Difluoromethoxy)-4-fluoroaniline
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Overview
Description
2-(Difluoromethoxy)-4-fluoroaniline is a chemical compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluoro group (-F) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-fluoroaniline typically involves the introduction of the difluoromethoxy group and the fluoro group onto an aniline precursor. One common method involves the reaction of 4-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can engage in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Difluoromethoxy)-4-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluoroaniline is primarily related to its ability to interact with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The fluoro group can influence the compound’s electronic properties, affecting its binding affinity to target enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 4-Fluoroaniline
- 2,4-Difluoroaniline
- 2-(Trifluoromethoxy)-4-fluoroaniline
Uniqueness
2-(Difluoromethoxy)-4-fluoroaniline is unique due to the presence of both the difluoromethoxy and fluoro groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
2-(difluoromethoxy)-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDSRZNRALJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-98-4 |
Source
|
Record name | 2-(difluoromethoxy)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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